1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
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Overview
Description
1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Mechanism of Action
Target of Action
The compound, also known as “1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol”, is a complex molecule that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of 3-chlorobenzylamine with 2-(chloromethyl)benzimidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be compared with other benzimidazole derivatives, such as:
1-(3-chlorobenzyl)-1H-benzimidazole: Lacks the hydroxyl group, resulting in different chemical and biological properties.
1-(3-chlorobenzyl)-2-methyl-1H-benzimidazole: Contains a methyl group instead of a hydroxyl group, leading to variations in reactivity and biological activity.
1-(3-chlorobenzyl)-1H-benzimidazole-2-thiol: Contains a thiol group, which imparts different chemical reactivity and potential biological effects.
Properties
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-7-2-3-8-15(14)19(16)10-12-5-4-6-13(17)9-12/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSHCWRVLOEFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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